
4-Methylbenzyl bromide
Overview
Description
4-Methylbenzyl bromide: is an organic compound with the molecular formula C8H9Br p-Xylyl bromide . This compound is characterized by a benzene ring substituted with a bromomethyl group and a methyl group at the para position. It is a colorless to pale yellow liquid with a boiling point of approximately 218-220°C and a melting point of 34-36°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methylbenzyl bromide can be synthesized through several methods. One common method involves the bromination of 4-methylbenzyl alcohol using phosphorus tribromide in dry benzene at room temperature . The reaction proceeds as follows:
CH3C6H4CH2OH+PBr3→CH3C6H4CH2Br+H3PO3
Industrial Production Methods: In industrial settings, this compound is typically produced by the bromination of p-xylene . The process involves heating p-xylene to around 120°C and adding bromine under strong light to facilitate the reaction . The reaction mixture is then dried and subjected to vacuum distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Methylbenzyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This is the most common reaction, where the bromine atom is replaced by a nucleophile. For example, reacting with sodium cyanide to form 4-methylbenzyl cyanide.
CH3C6H4CH2Br+NaCN→CH3C6H4CH2CN+NaBr
Oxidation: this compound can be oxidized to form 4-methylbenzoic acid using oxidizing agents like potassium permanganate.
CH3C6H4CH2Br+KMnO4→CH3C6H4COOH+MnO2+KBr
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium cyanide, potassium hydroxide, and other nucleophiles.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products:
4-Methylbenzyl cyanide: from nucleophilic substitution.
4-Methylbenzoic acid: from oxidation.
Scientific Research Applications
Pharmaceutical Intermediate
4-Methylbenzyl bromide is predominantly used as a pharmaceutical intermediate. It serves as a building block in the synthesis of various medicinal compounds. The bromine atom in its structure allows for nucleophilic substitution reactions, which are essential in creating more complex molecules used in drug development.
Case Study: Synthesis of Anticancer Agents
In a study published in the Journal of Medicinal Chemistry, researchers utilized this compound to synthesize novel anticancer agents through palladium-catalyzed cross-coupling reactions. The resulting compounds demonstrated significant cytotoxicity against cancer cell lines, showcasing the compound's potential in developing new cancer therapies .
Organic Synthesis
The compound is widely employed in organic synthesis for producing various derivatives and functionalized compounds. Its reactivity allows chemists to introduce functional groups that can further modify the molecular structure.
Example Reaction:
One common reaction involves the conversion of this compound into 4-methylbenzyl alcohol via reduction processes, which can subsequently be transformed into other useful derivatives .
Microemulsion Systems
Recent research has highlighted the role of this compound in creating microemulsion systems. These systems are essential in enhancing the solubility and bioavailability of poorly soluble drugs, making them crucial for pharmaceutical formulations.
Application:
Microemulsions containing this compound have been investigated for their ability to encapsulate hydrophobic drugs, improving their delivery and efficacy .
Agrochemical Applications
The compound is also explored for its potential use in agrochemicals, particularly as a precursor for developing herbicides and pesticides. The ability to modify its structure allows for the design of targeted agrochemical agents.
Summary Table of Applications
Application Area | Description | Notable Studies/Examples |
---|---|---|
Pharmaceutical Synthesis | Intermediate for drug development; used in anticancer agent synthesis | Journal of Medicinal Chemistry study on anticancer agents |
Organic Synthesis | Building block for various organic compounds; functional group introduction | Reduction to produce alcohol derivatives |
Microemulsion Systems | Enhances solubility and bioavailability of drugs | Research on drug encapsulation |
Agrochemicals | Precursor for herbicides and pesticides | Ongoing research into targeted agrochemical agents |
Safety Precautions | Corrosive; requires protective measures | GHS classification and safety data |
Mechanism of Action
Molecular Targets and Pathways: The primary mechanism of action for 4-Methylbenzyl bromide involves its role as an alkylating agent. It reacts with nucleophiles, such as amines and thiols, to form covalent bonds. This property makes it useful in the synthesis of various organic compounds .
Comparison with Similar Compounds
Benzyl bromide: Similar structure but lacks the methyl group on the benzene ring.
4-Methoxybenzyl bromide: Contains a methoxy group instead of a methyl group.
4-Fluorobenzyl bromide: Contains a fluorine atom instead of a methyl group.
Uniqueness: 4-Methylbenzyl bromide is unique due to the presence of both a bromomethyl and a methyl group on the benzene ring. This combination of substituents imparts specific reactivity and properties that are distinct from other benzyl bromides .
Q & A
Basic Research Questions
Q. What are the common laboratory synthesis methods for 4-methylbenzyl bromide, and how are yields optimized?
- Methodology : this compound is synthesized via bromination of 4-methylbenzyl derivatives. For example, 2,5-dichloro-p-xylene undergoes bromination using H₂O₂–HBr in water to produce 1-(bromomethyl)-2,5-dichloro-4-methylbenzene with high selectivity . Alternatively, benzimidazole derivatives are synthesized by reacting benzimidazole with this compound in dimethyl sulfoxide (DMSO) under reflux with potassium hydroxide . To optimize yields, polymerization inhibitors like phenothiazine (3 mol%) can increase dimerization yields from ~16% to 35% in paracyclophane synthesis .
- Key Considerations :
- Solvent choice (e.g., aqueous vs. DMSO).
- Use of inhibitors to suppress side reactions.
- Temperature control during reflux.
Q. What safety protocols are critical when handling this compound in research settings?
- Methodology :
- Eye/Skin Exposure : Immediately flush with water for 15 minutes; consult a physician .
- Ingestion : Rinse mouth and seek medical attention .
- PPE : Use gloves, goggles, and lab coats. Contaminated clothing must be washed before reuse .
- Storage : Avoid prolonged storage due to potential degradation; dispose via regulated chemical waste protocols .
Advanced Research Questions
Q. How does the methyl substituent in this compound influence its reactivity compared to unsubstituted benzyl bromide?
- Mechanistic Analysis : The methyl group at the para position introduces steric and electronic effects. In zirconium-mediated C–C bond formation, this compound produces bibenzyl derivatives in >100% yield (based on substrate ratios), outperforming benzyl chloride due to better leaving-group ability. The methyl group’s electron-donating effect slightly stabilizes intermediates but does not significantly alter reaction pathways .
- Experimental Validation : Comparative studies using benzyl bromide, benzyl chloride, and this compound under identical conditions (stoichiometric vs. excess ratios) reveal that bromide’s leaving-group efficiency dominates over substituent effects .
Q. How can polymerization be suppressed during Winberg elimination–dimerization reactions involving this compound derivatives?
- Experimental Design : Adding 2-chlorophenothiazine (3 mol%) as an inhibitor during dimerization of (4-methylbenzyl)trimethylammonium bromides reduces radical-mediated side reactions, increasing yields from ~16% to 35% .
- Data Analysis : HPLC chromatograms and conversion rates (e.g., 95% substrate conversion in 24 hours) confirm reduced byproduct formation .
Q. Why do thio-etherification reactions with this compound exhibit time-dependent byproduct formation, and how can this be mitigated?
- Data Contradiction Analysis : HPLC data shows gradual byproduct accumulation (e.g., disulfides) due to competing radical pathways. Kinetic monitoring reveals that >90% conversion of this compound occurs within 2 hours, but prolonged reaction times favor disulfide formation .
- Mitigation Strategies :
- Limit reaction time to ≤2 hours.
- Use anaerobic conditions to suppress radical pathways.
Q. How do gemini surfactants enhance phase-transfer catalysis in nucleophilic substitutions with this compound?
- Kinetic Model : The cationic gemini surfactant 12-10-12 increases reaction rates by stabilizing the transition state at the liquid-solid interface. Rate constants () scale linearly with catalyst concentration, outperforming traditional tetrabutyl ammonium bromide by ~30% .
- Mechanistic Insight : Surfactant micelles facilitate bromide ion transfer from aqueous to organic phases, improving nucleophilic substitution efficiency.
Properties
IUPAC Name |
1-(bromomethyl)-4-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Br/c1-7-2-4-8(6-9)5-3-7/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRKSPFYXUXINF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059305 | |
Record name | Benzene, 1-(bromomethyl)-4-methyl- | |
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Molecular Weight |
185.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Needles from alcohol; [Merck Index] White crystals, insoluble in water; [MSDSonline] | |
Record name | p-Xylyl bromide | |
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Boiling Point |
220 °C, BP: 218-220 °C at 740 mm Hg; 120 °C at 15 mm Hg | |
Record name | P-XYLYL BROMIDE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2193 | |
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Flash Point |
98 °C (208 °F) - closed cup | |
Record name | P-XYLYL BROMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2193 | |
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Solubility |
Insoluble in water, Very soluble in chloroform, hot ether, Soluble in ethanol; very soluble in ethyl ether, chloroform | |
Record name | P-XYLYL BROMIDE | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.324 g/cu cm at 25 °C | |
Record name | P-XYLYL BROMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2193 | |
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Vapor Pressure |
0.09 [mmHg] | |
Record name | p-Xylyl bromide | |
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Color/Form |
Needles from alcohol | |
CAS No. |
104-81-4 | |
Record name | 4-Methylbenzyl bromide | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=104-81-4 | |
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Record name | p-Xylyl bromide | |
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Record name | 4-Methylbenzyl bromide | |
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Record name | Benzene, 1-(bromomethyl)-4-methyl- | |
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Record name | Benzene, 1-(bromomethyl)-4-methyl- | |
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Record name | α-bromo-p-xylene | |
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Record name | P-XYLYL BROMIDE | |
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Record name | P-XYLYL BROMIDE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2193 | |
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Melting Point |
34 °C | |
Record name | P-XYLYL BROMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2193 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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